molecular formula C6H5BrClNO B144052 2-Bromo-5-chloro-3-methoxypyridine CAS No. 127561-71-1

2-Bromo-5-chloro-3-methoxypyridine

Cat. No. B144052
M. Wt: 222.47 g/mol
InChI Key: WEQNSONLVQEQGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated pyridine derivatives often involves regioselective halogenation and nucleophilic substitution reactions. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide and subsequent reactions leading to the desired product with an overall yield of 67% . Similarly, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a Vilsmeier–Haack chlorination starting from a dihydropyridine precursor . These methods highlight the versatility of halogenated pyridines as intermediates for further chemical transformations.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the solid-state structure of halogenated pyridines. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was elucidated using X-ray analysis, revealing the presence of two independent molecules in the asymmetric unit . The molecular structure often influences the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Halogenated pyridines are reactive intermediates that can undergo various chemical reactions. The reactivity of these compounds can be influenced by the nature and position of the substituents on the pyridine ring. For instance, the synthesis of pentasubstituted pyridines was achieved using halogen dance reactions, demonstrating the reactivity of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids has been examined, showing the potential for halogen exchange reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be influenced by their molecular structure. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, with absorption and fluorescence maxima observed at 290 nm and 480 nm, respectively . The effects of solvents on the emission spectra were also studied. The crystal structures of lanthanide complexes with 2-bromo-5-methoxybenzoic acid revealed a 3D supramolecular network formed through hydrogen bond and π–π stacking interactions, which could affect their luminescence behaviors .

Scientific Research Applications

1. As a Pyridyne Precursor

Walters, Carter, and Banerjee (1992) demonstrated the use of a related compound, 3-Bromo-2-chloro-4-methoxypyridine, as a practical 2,3-pyridyne precursor. This pyridyne, generated by halogen-metal exchange, showed regioselective reactions with various furans, suggesting its potential in synthetic chemistry applications (Walters, Carter, & Banerjee, 1992).

2. In Halogen Atom Migration Studies

Hertog and Schogt (2010) explored the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine. They synthesized 5-bromo-3-chloro-2,4-dihydroxypyridine and established its structure, contributing to the understanding of halogen migration in such compounds (Hertog & Schogt, 2010).

3. In Chemical Synthesis

Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis process involving a compound closely related to 2-Bromo-5-chloro-3-methoxypyridine. Their work highlights its utility in the synthesis of complex molecules, particularly in the field of medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).

4. In Crystal Structure Analysis

Wang, Nong, Sht, and Qi (2008) synthesized a Schiff base compound using a similar halogenated pyridine. They characterized its crystal structure, demonstrating the role of such compounds in advancing crystallographic studies (Wang, Nong, Sht, & Qi, 2008).

5. As a Halogen-rich Intermediate

Wu, Porter, Frennesson, and Saulnier (2022) reported the synthesis of unique halopyridine isomers using halogen dance reactions. Their work underscores the importance of halogen-rich pyridines, like 2-Bromo-5-chloro-3-methoxypyridine, in developing novel medicinal chemistry building blocks (Wu, Porter, Frennesson, & Saulnier, 2022).

Safety And Hazards

When handling 2-Bromo-5-chloro-3-methoxypyridine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, including approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection . It should be stored in a dark place, sealed, and at room temperature .

Relevant Papers The search results did not provide specific papers related to 2-Bromo-5-chloro-3-methoxypyridine .

properties

IUPAC Name

2-bromo-5-chloro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQNSONLVQEQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597890
Record name 2-Bromo-5-chloro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-3-methoxypyridine

CAS RN

127561-71-1
Record name 2-Bromo-5-chloro-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127561-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chloro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a DMF (60 mL) solution containing 2-bromo-5-chloro-3-hydroxypyridine (19.95 g, 95.7 mmol) at 0° C. was added NaH (2.53 g, 105.3 mmol) portion wise. After the cessation of H2 evolution, CH3I (14.26 g, 100.5 mmol) was added dropwise and the reaction stirred ~16 h. Water (1.9 mL) was added and the solvent removed under reduced pressure. The concentrate was triturated with 5 portions of CH2Cl2. The combined organic phases were washed with sat. NaCl solution, dried with K2CO3, filtered, and concentrated in vacuo. Silica gel chromatography (95:5 Hexane:EtOAc) of the concentrate afforded the title compound.
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
19.95 g
Type
reactant
Reaction Step One
Name
Quantity
2.53 g
Type
reactant
Reaction Step Two
Name
Quantity
14.26 g
Type
reactant
Reaction Step Three
Name
Quantity
1.9 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred mixture of 2-bromo-5-chloro-3-pyridinol (15.66 g) and pulverized KOH (16.79 g) in DMSO (100 mL) at 55-60° C. was added dropwise a solution of CH3I (13.27 g) in DMSO (35 mL) while under nitrogen atmosphere. After the addition was complete, the reaction was maintained at 55°-60° C. for 1 h. The reaction was extracted with Et2O (3×150 mL) and the combined Et2O extracts were treated in turn with 1N NaOH (150 mL), water (150 mL), 1N HCl (150 mL), water (150 mL), and a saturated NaCl solution (150 mL). The organic phase was dried with MgSO4, filtered, and concentrated under reduced pressure to yield a solid material. Recrystallization of the solid from hexane afforded b) (3.52 g, 21%).
Quantity
15.66 g
Type
reactant
Reaction Step One
Name
Quantity
16.79 g
Type
reactant
Reaction Step Two
Name
Quantity
13.27 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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